H-Abu-Gly-OH

Übersicht

Beschreibung

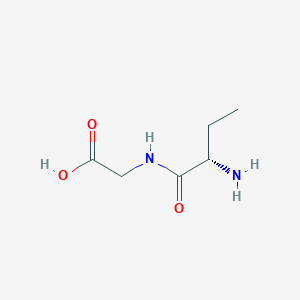

H-Abu-Gly-OH is a compound with the molecular formula C6H12N2O3 . It is an acidic peptide of the lens and a carba analog of reduced glutathione .

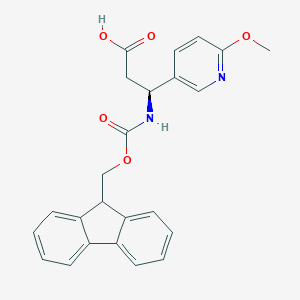

Molecular Structure Analysis

The molecular weight of H-Abu-Gly-OH is 160.17 . The molecular structure consists of 6 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . Further details about the molecular structure are not available in the retrieved data.

Physical And Chemical Properties Analysis

H-Abu-Gly-OH has a molecular weight of 160.17 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Wissenschaftliche Forschungsanwendungen

Conformation-Dependent Reactions in Amino Acids

Research by Owen et al. (2012) explored the elementary reaction coordinates of hydrogen abstraction by hydroxyl radicals in different conformations of amino acid residues like Gly (glycine). This study is significant for understanding the rapid hydroxyl radical-initiated unfolding of peptides and proteins, which is a factor in diseases like Alzheimer's (Owen et al., 2012).

Aza-Glycine and Collagen Hyperstability

Zhang et al. (2015) demonstrated that substituting glycine with aza-glycine in collagen increases the number of interfacial cross-strand hydrogen bonds, leading to collagen hyperstability. This study highlights the potential of synthetic chemistry in modifying biopolymers beyond natural capabilities (Zhang et al., 2015).

Chemical Shifts in Disordered Linear Peptides

Merutka et al. (1995) investigated proton chemical shifts in a series of disordered linear peptides, providing insights into the 'random coil' states of peptides. Such data are crucial for understanding the structural behavior of peptides under various conditions (Merutka et al., 1995).

Enhancing Antibacterial Activity with G-Quadruplex/Hemin

Xing et al. (2018) explored the use of the G-quadruplex/hemin complex in enhancing the antibacterial activity of hydrogen peroxide. This research opens avenues for new antibacterial systems in both Gram-positive and Gram-negative infections (Xing et al., 2018).

Hydroxyl Radicals in Environmental Chemistry

Gligorovski et al. (2015) provided an extensive view of the role of hydroxyl radicals in various environmental compartments. Understanding the chemistry of these radicals is crucial for addressing environmental challenges (Gligorovski et al., 2015).

Oxygen Vacancy and Hydroxyl Radicals Generation

Li et al. (2017) reported on the oxygen vacancy associated surface Fenton system, showing its potential in environmental applications and the fundamental theories of Fenton reactions (Li et al., 2017).

Uremic Toxins and Structure-Activity Correlation

Abiko et al. (1978) discussed the discovery of H-Asp(Gly)-OH, which inhibits PHA-induced lymphocyte transformation. This research provides insights into the biological activity of amino acid residues and their analogs (Abiko et al., 1978).

Safety And Hazards

When handling H-Abu-Gly-OH, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

2-[[(2S)-2-aminobutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-2-4(7)6(11)8-3-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHUWZOIWWJJJM-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427202 | |

| Record name | H-Abu-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Abu-Gly-OH | |

CAS RN |

16305-80-9 | |

| Record name | H-Abu-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

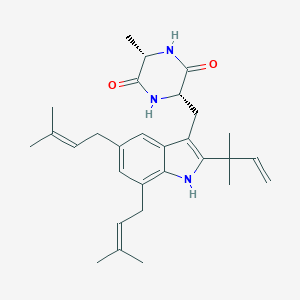

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene](/img/structure/B167347.png)